Cas no 200188-07-4 (fmoc-d-arg(pmc)-opfp)

FMOC-D-ARG(PMC)-OPFP is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The FMOC (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino group, while the PMC (2,2,5,7,8-pentamethylchroman-6-sulfonyl) moiety protects the guanidine side chain of D-arginine. The OPFP (pentafluorophenyl) ester enhances reactivity, facilitating efficient coupling with other amino acids. This derivative is particularly valuable for synthesizing peptides containing D-arginine, offering high coupling efficiency and minimal racemization. Its orthogonal protecting groups ensure selective deprotection, enabling precise control over peptide assembly. The compound is suitable for automated synthesis and is commonly employed in research and pharmaceutical applications requiring high-purity peptide sequences.
fmoc-d-arg(pmc)-opfp structure
fmoc-d-arg(pmc)-opfp structure
Product Name:fmoc-d-arg(pmc)-opfp
CAS No:200188-07-4
MF:C41H41F5N4O7S
MW:828.843867063522
CID:908865
PubChem ID:90470895
Update Time:2025-10-30

fmoc-d-arg(pmc)-opfp Chemical and Physical Properties

Names and Identifiers

    • fmoc-d-arg(pmc)-opfp
    • FMOC-D-ARGININE(PMC)-OPFP
    • FMOC-N-ω-(2,2,5,7,8-PENTAMETHYLCHROMAN-6-SULFONYL)-D-ARGININE PENTAFLUOROPHENYL ESTER
    • 200188-07-4
    • (2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate
    • Inchi: 1S/C41H41F5N4O7S/c1-20-21(2)37(22(3)23-16-17-41(4,5)57-35(20)23)58(53,54)50-39(47)48-18-10-15-29(38(51)56-36-33(45)31(43)30(42)32(44)34(36)46)49-40(52)55-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,49,52)(H3,47,48,50)/t29-/m1/s1
    • InChI Key: WMUBZSPLEATQKR-GDLZYMKVSA-N
    • SMILES: S(C1C(C)=C(C)C2=C(C=1C)CCC(C)(C)O2)(N/C(/N)=N/CCC[C@H](C(=O)OC1C(=C(C(=C(C=1F)F)F)F)F)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)(=O)=O

Computed Properties

  • Exact Mass: 828.26200
  • Monoisotopic Mass: 828.26161164g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 58
  • Rotatable Bond Count: 16
  • Complexity: 1550
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.8
  • Topological Polar Surface Area: 167Ų

Experimental Properties

  • Density: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (1.1E-5 g/L) (25 ºC),
  • PSA: 164.29000
  • LogP: 9.85990

fmoc-d-arg(pmc)-opfp Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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fmoc-d-arg(pmc)-opfp Related Literature

Additional information on fmoc-d-arg(pmc)-opfp

Introduction to CAS No 200188-07-4 and FMOC-D-Arg(Pmc)-Opfp in Modern Chemical Biology

The compound with the chemical identifier CAS No 200188-07-4 and the product name FMOC-D-Arg(Pmc)-Opfp represent significant advancements in the field of chemical biology and pharmaceutical research. These specialized reagents are integral to the synthesis of peptides and peptidomimetics, which have garnered substantial attention due to their role in drug discovery and therapeutic development. The FMOC-D-Arg(Pmc)-Opfp product, in particular, is a protected amino acid derivative that plays a pivotal role in constructing complex peptide sequences with high precision.

In recent years, the demand for high-fidelity peptide synthesis has surged, driven by the increasing recognition of peptides as potent pharmacological agents. The FMOC-D-Arg(Pmc)-Opfp compound is engineered to facilitate the stepwise assembly of peptide chains, ensuring minimal side reactions and optimal yield. The use of FMOC (9-fluorenylmethoxycarbonyl) protection in this molecule allows for selective deprotection under mild acidic conditions, making it a preferred choice for synthetic chemists working on peptide-based therapeutics.

The Pmc (para-methoxybenzyl) protecting group on the arginine residue enhances stability during synthesis while maintaining compatibility with various coupling reagents. This dual-protection strategy is particularly valuable in multi-step peptide syntheses where selective removal of protecting groups is critical. The introduction of Opfp (O-(2-nitrophenyl)fluorophosphate) as a leaving group further refines the synthetic process, enabling efficient cleavage under specific conditions without compromising the integrity of adjacent functional groups.

Recent studies have highlighted the importance of CAS No 200188-07-4 and its derivatives in developing novel antimicrobial agents. Peptides derived from this building block have shown promising activity against resistant bacterial strains, underscoring their therapeutic potential. The structural features of FMOC-D-Arg(Pmc)-Opfp contribute to its efficacy by allowing precise modulation of peptide conformation and interaction with biological targets. This has led to its adoption in several preclinical trials targeting infectious diseases and inflammatory disorders.

The integration of computational chemistry and machine learning has further accelerated the development of peptide-based drugs using compounds like FMOC-D-Arg(Pmc)-Opfp. Advanced modeling techniques predict optimal synthetic pathways and predict potential side products, reducing trial-and-error experimentation. This synergy between experimental chemistry and computational methods has been instrumental in optimizing peptide synthesis protocols for industrial-scale production.

Moreover, the versatility of CAS No 200188-07-4 extends beyond traditional peptide synthesis. It serves as a versatile intermediate in the preparation of peptidomimetics—molecules designed to mimic peptides but with improved pharmacokinetic properties. These peptidomimetics often exhibit enhanced stability and bioavailability, making them attractive candidates for drug development. The FMOC-D-Arg(Pmc)-Opfp derivative is particularly useful in constructing such mimetics due to its compatibility with various chemical modifications.

In conclusion, the compound identified as CAS No 200188-07-4 and the product FMOC-D-Arg(Pmc)-Opfp represent cutting-edge tools in chemical biology and pharmaceutical research. Their applications span from fundamental research to drug development, underscoring their importance in modern medicinal chemistry. As research continues to uncover new therapeutic applications for peptides and peptidomimetics, these compounds will remain indispensable in advancing our understanding of biological processes and developing novel treatments.

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